6-(Azetidin-3-ylmethoxy)quinoline hydrochloride
Overview
Description
6-(Azetidin-3-ylmethoxy)quinoline hydrochloride is a novel compound that has garnered significant attention due to its unique chemical structure and potential applications in various fields of research and industry. This compound is characterized by the presence of an azetidine ring, a four-membered nitrogen-containing heterocycle, attached to a quinoline moiety via a methoxy linker. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azetidin-3-ylmethoxy)quinoline hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through various methods, including the cyclization of appropriate precursors under acidic or basic conditions.
Attachment to Quinoline: The azetidine ring is then attached to the quinoline moiety via a methoxy linker.
Formation of Hydrochloride Salt: The final step involves converting the free base form of the compound to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Catalysts and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(Azetidin-3-ylmethoxy)quinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles or electrophiles, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
6-(Azetidin-3-ylmethoxy)quinoline hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Azetidin-3-ylmethoxy)quinoline hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to interact with various biological molecules, potentially inhibiting or modifying their function. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle with similar reactivity but lacks the quinoline moiety.
Quinoline: A bicyclic aromatic compound with various biological activities but lacks the azetidine ring.
Uniqueness
6-(Azetidin-3-ylmethoxy)quinoline hydrochloride is unique due to the combination of the azetidine ring and quinoline moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-(azetidin-3-ylmethoxy)quinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.ClH/c1-2-11-6-12(3-4-13(11)15-5-1)16-9-10-7-14-8-10;/h1-6,10,14H,7-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNUSWYTBKXGHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=CC3=C(C=C2)N=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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